(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Description

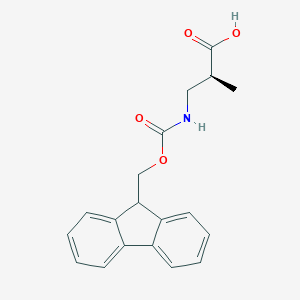

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS: 203854-58-4), also termed (S)-Fmoc-β²-homoalanine, is an unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol and a purity exceeding 97% . The compound is structurally characterized by a β²-homoalanine backbone (a homolog of alanine with an additional methylene group) and an Fmoc group at the α-amino position. It is primarily utilized in peptide synthesis as a building block to introduce steric hindrance or modulate conformational properties in peptide chains. Storage recommendations include -20°C for long-term stability .

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDOYSTGJHGNI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583642 | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-58-4 | |

| Record name | (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparison of Preparation Methods

Key Observations :

-

Fmoc-Cl and Fmoc-OSu offer near-quantitative yields but require careful pH control to prevent racemization.

-

Industrial methods trade slight yield reductions for scalability and automation.

-

Advanced methodologies like the Hofmann rearrangement prioritize step economy over yield.

Data Compilation of Reaction Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly acidic conditions, typically using a solution of piperidine in DMF.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Substitution Reactions: Various nucleophiles can be used to replace the Fmoc group under appropriate conditions.

Major Products Formed

Deprotection: The major product is the free amino acid with the Fmoc group removed.

Coupling Reactions: The major products are peptides with the desired sequence of amino acids.

Substitution Reactions: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, making it suitable for synthesizing peptides with complex sequences.

Case Study: Synthesis of β-Peptides

A study demonstrated the synthesis of β-peptides using Fmoc-protected β-amino acids, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid). The research highlighted the efficiency of using this compound as a building block for constructing β-peptides, which have unique biological activities compared to α-peptides .

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential use in developing novel therapeutic agents. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Data Table: Biological Activity of Fmoc-Amino Acids

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| (S)-3-(Fmoc-amino)-2-methylpropionic acid | Antitumor | |

| (R)-3-(Fmoc-amino)-2-methylpropionic acid | Anti-inflammatory |

Material Science

Applications in Polymer Chemistry

Fmoc-protected amino acids are also utilized in polymer chemistry to create functionalized polymers. These polymers can be used in drug delivery systems or as scaffolds for tissue engineering.

Case Study: Functionalized Polymers

Research has shown that incorporating Fmoc-protected amino acids into polymer matrices can enhance the mechanical properties and biocompatibility of the resulting materials. For instance, polymers synthesized with this compound demonstrated improved drug release profiles compared to traditional polymers .

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly acidic conditions, allowing for the stepwise construction of peptides with high precision.

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of Target Compound : Simplified structure, high purity, and ease of synthesis make it ideal for peptide backbone modifications.

- Limitations : Lack of explicit biological data limits its utility in drug discovery compared to analogs with characterized antiviral or fluorescent properties .

- Future Directions : Functionalization of the methyl group (e.g., halogenation, hydroxylation) could expand its applicability in medicinal chemistry.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-amino acid, is a compound widely used in peptide synthesis due to its unique structural properties. This article presents an overview of its biological activity, synthesis, and applications based on diverse sources of research.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group enhances the stability of the amino acid during synthesis and can be selectively removed under basic conditions. The molecular weight of this compound is approximately 325.4 g/mol .

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of fluorenyl derivatives, including those with the Fmoc group. For instance, new O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced the compounds' efficacy against both planktonic and biofilm states of bacteria .

2. Antitumor Activity

Fluorenone derivatives, closely related to the Fmoc-amino acids, have shown promise in cancer research. A study demonstrated that certain fluorenone compounds acted as type I topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair. The introduction of linear alkyl groups was found to enhance antiproliferative activity compared to branched or bulky groups .

3. Peptide Synthesis Applications

The Fmoc group is integral in solid-phase peptide synthesis (SPPS), allowing for efficient assembly of peptides with high purity. The ease of cleavage under basic conditions makes it a preferred choice over other protecting groups like Boc (tert-butyloxycarbonyl). The ability to monitor reactions spectrophotometrically due to the strong UV absorbance of the fluorenyl group further aids in optimizing synthesis protocols .

Case Studies and Research Findings

Q & A

Q. How do researchers resolve contradictions in reported biological activities of derivatives?

Q. What synthetic routes enable functionalization of the indole ring in related analogs?

Q. How does logP influence membrane permeability in cell-based studies?

- Answer: Higher logP values (lipophilicity) enhance membrane penetration but may increase nonspecific binding. Balance by introducing ionizable groups (e.g., carboxylic acids) to improve aqueous solubility .

Methodological Notes

- Handling Contradictions in Toxicity Data: Cross-reference safety data sheets (SDS) from multiple vendors (e.g., Indagoo, Ambeed) to identify consistent hazard classifications. Conduct in-house toxicity screening (e.g., MTT assays) for specific applications .

- Stereochemical Integrity: Use chiral HPLC or circular dichroism (CD) to verify enantiopurity during synthesis. Racemization risks increase under basic conditions or prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.